molecular formula C11H13BrFN B13720711 1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine

1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine

Cat. No.: B13720711
M. Wt: 258.13 g/mol
InChI Key: YIZLKWWQBZFUET-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine is an organic compound that features a unique combination of bromine, methyl, and fluorine substituents on an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable azetidine precursor is reacted with 3-bromo-5-methylbenzyl halide under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

    1-(3-Bromo-5-methylbenzyl)-3-chloroazetidine: Similar structure but with a chlorine substituent instead of fluorine.

    1-(3-Bromo-5-methylbenzyl)-3-iodoazetidine: Contains an iodine substituent, which may alter its reactivity and biological activity.

    1-(3-Bromo-5-methylbenzyl)-3-hydroxyazetidine: Features a hydroxyl group, potentially increasing its solubility and reactivity.

Uniqueness: 1-(3-Bromo-5-methylbenzyl)-3-fluoroazetidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable scaffold in various research applications.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

1-[(3-bromo-5-methylphenyl)methyl]-3-fluoroazetidine

InChI

InChI=1S/C11H13BrFN/c1-8-2-9(4-10(12)3-8)5-14-6-11(13)7-14/h2-4,11H,5-7H2,1H3

InChI Key

YIZLKWWQBZFUET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CC(C2)F

Origin of Product

United States

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